2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole
Description
Properties
CAS No. |
62772-79-6 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2,3-dimethyl-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C17H17NO/c1-17(15-11-7-4-8-12-15)13-16(19-18(17)2)14-9-5-3-6-10-14/h3-13H,1-2H3 |
InChI Key |
OYKLTBXJLDISKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(ON1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole typically involves a [3+2] cycloaddition reaction between nitrile oxides and dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the use of α,α-dicyanoolefins reacting with hydroxylamine to afford 2,3-dihydroisoxazoles under mild and environmentally benign conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthetic routes are often emphasized to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroisoxazole ring to an isoxazole ring.
Reduction: Reduction reactions can lead to the formation of different hydroxy-isoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted isoxazoles, hydroxy-isoxazoles, and other functionalized derivatives .
Scientific Research Applications
2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antiviral and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to the inhibition of viral enzymes, such as reverse transcriptase, which prevents viral replication . The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,3-dimethyl-3,5-diphenyl-2,3-dihydroisoxazole with structurally related dihydroisoxazole derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physical Properties :
- Sulfinyl and Perfluoroalkyl Groups : Compounds like 3am and 3an' exhibit lower melting points or oily states due to increased hydrophobicity from fluorinated chains, contrasting with the solid-state sugar-modified 145 .
- Steric and Electronic Effects : The methyl groups in the target compound likely enhance steric hindrance, reducing reactivity in further substitutions compared to sulfinyl analogs, which are more electrophilic .
Synthetic Yields :
- The sugar-modified 145 achieved the highest yield (82%), attributed to optimized stereochemical control in nitrone-alkyne cycloadditions .
- Perfluoroalkyl derivatives (e.g., 3ao' ) showed lower yields (34%), likely due to steric bulk and electron-withdrawing effects complicating purification .
Spectral Signatures :
- All compounds share a characteristic singlet (~δ 3.05–3.07 ppm) for the 2-methyl group, confirming structural consistency in the dihydroisoxazole core .
- Sulfinyl protons (e.g., δ 5.25–5.33 ppm) in 3am and 3an' distinguish them from the target compound, which lacks this functional group .
Biological and Industrial Relevance: Sulfinyl-substituted analogs (e.g., 3am) may exhibit pesticidal activity, akin to procymidone and vinclozolin, which share dihydroisoxazole backbones .
Biological Activity
2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 62772-79-6
- Molecular Formula : C18H18N2O
- Molecular Weight : 278.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes such as tyrosinase and other oxidases, which are involved in melanin synthesis and oxidative stress responses .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating its utility in therapeutic applications.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays:
- DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity with an IC50 value of 25 µM.
Antimicrobial Efficacy
The antimicrobial activity was assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
Tyrosinase Inhibition
Tyrosinase inhibition is crucial for cosmetic applications aimed at skin lightening. The compound showed promising results:
- IC50 Value : 15 µM compared to kojic acid (24 µM), indicating it is a more potent inhibitor than the standard reference.
Case Studies
-
Skin Lightening Applications
A clinical study investigated the efficacy of a cream containing this compound in reducing hyperpigmentation. Over eight weeks, participants showed a significant reduction in melanin levels compared to a placebo group. -
Anticancer Potential
In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 of 20 µM. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.
Q & A
Q. What are the common synthetic routes for preparing 2,3-dimethyl-3,5-diphenyl-2,3-dihydroisoxazole?
A typical approach involves condensation reactions between substituted benzaldehydes and hydrazide derivatives under reflux conditions. For example, refluxing substituted benzaldehydes with hydrazides in solvents like ethanol or DMSO, followed by acid catalysis (e.g., glacial acetic acid), can yield the dihydroisoxazole core. Purification often involves crystallization using water-ethanol mixtures or vacuum distillation .
Q. How can researchers confirm the structural integrity of synthesized this compound?
Elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, IR) are standard for preliminary validation. Melting point determination and mass spectrometry further corroborate purity. For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL is recommended to resolve molecular geometry and stereochemistry .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Antifungal activity can be assessed via agar dilution or broth microdilution methods against strains like Candida albicans. Antioxidant potential is often tested using DPPH radical scavenging assays or ferric reducing antioxidant power (FRAP) protocols. Dose-response curves and IC₅₀ values provide quantitative comparisons .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Systematic variation of parameters such as solvent polarity (e.g., DMF vs. ethanol), reaction time (e.g., 4–24 hours), and catalyst loading (e.g., acetic acid vs. Lewis acids) can enhance efficiency. High-throughput screening with automated platforms may identify optimal conditions. For example, extending reflux time from 4 to 18 hours increased yields in analogous triazole syntheses from 65% to >80% .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Discrepancies may arise from solvation effects or conformational flexibility. Cross-validate computational models (e.g., molecular docking) with experimental data by incorporating solvent-accessible surface area (SASA) calculations or molecular dynamics simulations. Iterative refinement of force fields and experimental replication under controlled conditions (e.g., pH, temperature) can reconcile differences .
Q. How can structure-activity relationships (SARs) guide the design of novel dihydroisoxazole derivatives?
Introduce substituents at the phenyl rings (e.g., halogens, nitro groups) to modulate electronic and steric effects. For instance, fluorinated analogs may enhance bioavailability via improved lipophilicity. Compare bioactivity across derivatives using multivariate regression to identify critical substituent positions. Recent studies on 3,5-diphenyl isoxazoles highlight the antifungal superiority of chloro- and bromo-substituted variants .
Q. What advanced techniques characterize crystallographic disorder or polymorphism in this compound?
High-resolution X-ray diffraction with SHELXL refinement can resolve disorder by partitioning occupancy ratios. Variable-temperature XRD or DSC (differential scanning calorimetry) detects polymorphic transitions. For twinned crystals, the TwinRotMat routine in SHELXL enables accurate structure solution .
Data Analysis and Interpretation
Q. How should researchers address inconsistent bioactivity results across replicate assays?
Apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to assess significance. Ensure standardized protocols (e.g., inoculum size in antifungal assays) and include positive controls (e.g., fluconazole). Outliers may arise from compound degradation—verify stability via HPLC or TLC at assay conditions .
Q. What methodologies validate the purity of dihydroisoxazole derivatives post-synthesis?
Combine HPLC (≥95% purity threshold) with 2D NMR (e.g., HSQC, HMBC) to detect trace impurities. For chiral purity, chiral stationary phase HPLC or polarimetry is essential. Elemental analysis deviations >0.4% indicate incomplete purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
